

WAY-260022 chemical structure and properties

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Compound of Interest

Compound Name: WAY-260022

Cat. No.: B1683281

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WAY-260022: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of **WAY-260022**, a potent and selective norepinephrine transporter (NET) inhibitor. The information is compiled from publicly available scientific literature, primarily the discovery paper by Gavrin et al. (2010).

Chemical Structure and Properties

WAY-260022 is a novel synthetic compound designed for improved metabolic stability and brain penetration.^[1] Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference
Chemical Formula	C ₂₁ H ₃₁ F ₃ N ₂ O ₂	[1]
Molecular Weight	400.48 g/mol	[1]
IUPAC Name	1-[(1S)-2-[(3S,5R)-3,5-Dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol	[1]
SMILES	C[C@H]1CN(C--INVALID-LINK--N)C--INVALID-LINK--C3(CCCCC3)O	
CAS Number	850692-43-2	[1]
Appearance	Solid powder	
Solubility	Soluble in DMSO	

Pharmacological Profile

WAY-260022 is a selective inhibitor of the norepinephrine transporter, with significantly lower affinity for the serotonin and dopamine transporters. This selectivity is a key feature of its pharmacological profile.

In Vitro Transporter Inhibition

The inhibitory activity of **WAY-260022** on human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters was determined using in vitro assays.

Transporter	Assay Type	IC ₅₀ (nM)	Fold Selectivity (vs. hNET)
hNET	[³ H]Nisoxetine binding	8.7	-
hSERT	[³ H]Paroxetine binding	>10,000	>1150
hDAT	[³ H]WIN 35,428 binding	2,100	241

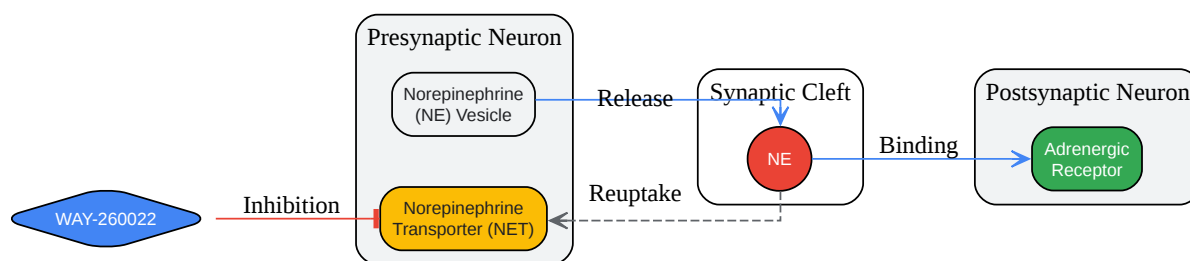
In Vivo Efficacy

WAY-260022 has demonstrated oral efficacy in a rat model of thermoregulatory dysfunction, a model relevant to vasomotor symptoms.

Animal Model	Administration Route	Effective Dose	Outcome
Ovariectomized (OVX) Rat Thermoregulation	Oral (p.o.)	30 mg/kg	Significant decrease in body temperature

Signaling Pathway: Norepinephrine Reuptake Inhibition

WAY-260022 exerts its effect by blocking the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged action of norepinephrine in the synapse.



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Caption: Mechanism of **WAY-260022** action.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the characterization of **WAY-260022**, as described by Gavrin et al. (2010).

In Vitro Transporter Binding Assays

- Objective: To determine the binding affinity of **WAY-260022** to hNET, hSERT, and hDAT.
- Methodology:
 - Cell membranes expressing the respective human transporters were prepared.
 - Membranes were incubated with a specific radioligand ([³H]nisoxetine for hNET, [³H]paroxetine for hSERT, or [³H]WIN 35,428 for hDAT) and varying concentrations of **WAY-260022**.
 - Non-specific binding was determined in the presence of an excess of a known inhibitor.
 - After incubation, the bound radioligand was separated from the unbound by rapid filtration.
 - The amount of radioactivity on the filters was quantified by liquid scintillation counting.
 - IC₅₀ values were calculated from the competition binding data.

Microsomal Stability Assay

- Objective: To assess the metabolic stability of **WAY-260022**.
- Methodology:
 - **WAY-260022** was incubated with rat liver microsomes in the presence of NADPH, a cofactor for metabolic enzymes.
 - Aliquots were taken at various time points and the reaction was quenched.
 - The concentration of the remaining parent compound was quantified by LC-MS/MS.
 - The in vitro half-life ($t_{1/2}$) was calculated from the disappearance rate of the compound.

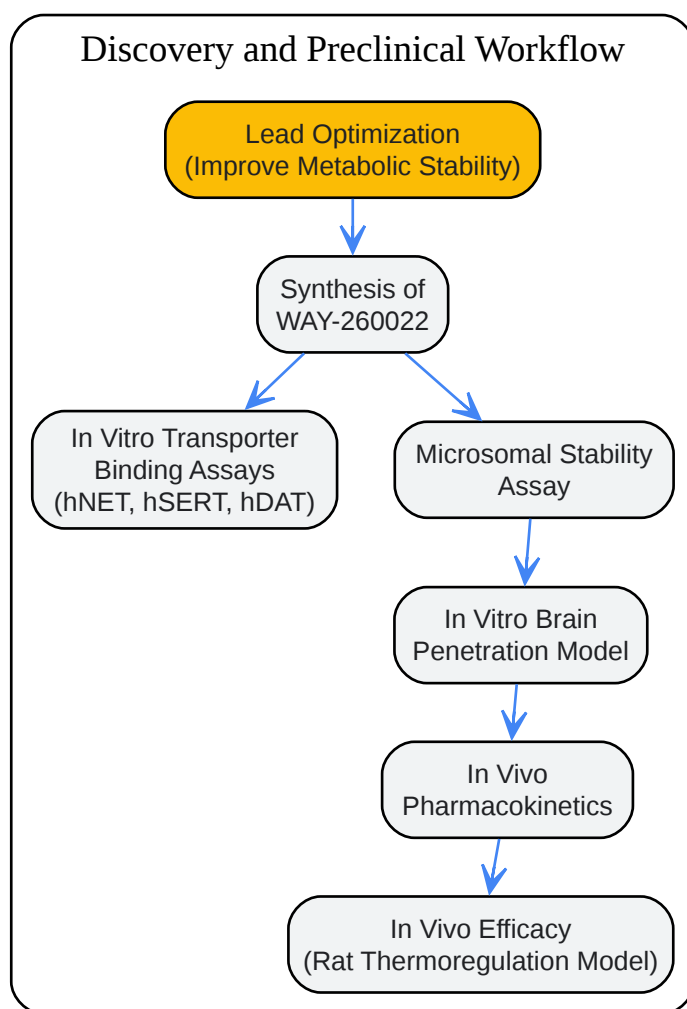
In Vivo Rat Model of Thermoregulatory Dysfunction

- Objective: To evaluate the in vivo efficacy of **WAY-260022**.

- Methodology:
 - Female Sprague-Dawley rats were ovariectomized (OVX) to induce thermoregulatory dysfunction.
 - Telemetric transmitters were implanted to continuously monitor core body temperature.
 - After a recovery period, baseline body temperature was recorded.
 - **WAY-260022** was administered orally to the OVX rats.
 - Core body temperature was monitored for several hours post-dosing.
 - The change in body temperature from baseline was calculated and compared to vehicle-treated control animals.

Experimental Workflow

The discovery and preclinical evaluation of **WAY-260022** followed a logical progression from initial screening to in vivo testing.



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Caption: Preclinical evaluation workflow.

This guide provides a detailed summary of the key technical information regarding **WAY-260022**. For more in-depth information, researchers are encouraged to consult the primary publication.

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References

- 1. Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
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